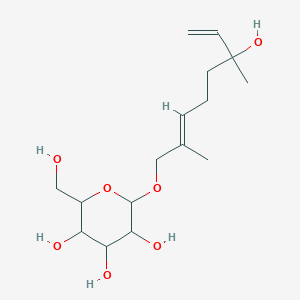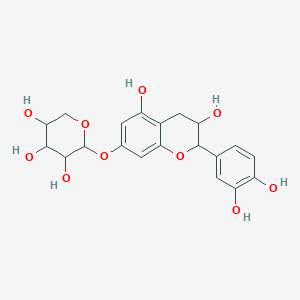
Catechin-7-Xylosid
Übersicht
Beschreibung
The compound “2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol” is a natural product found in Betula platyphylla var. japonica, Betula davurica, and other organisms . It is also known by other names such as Catechin 7-xyloside and (+)-catechin 7-O-beta-D-xyloside .
Molecular Structure Analysis
The molecular formula of this compound is C20H22O10 . The IUPAC name is 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol . The molecular weight is 422.4 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 422.4 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 10 . The compound has 3 rotatable bonds . The exact mass is 422.12129689 g/mol .Wissenschaftliche Forschungsanwendungen
1. Schwächung der Quorum-Sensing-Kommunikation von Pseudomonas aeruginosa Catechin-7-Xylosid (C7X) wurde als Interaktionspartner von LasR identifiziert, einem LuxR-Typ-Quorum-Sensing-Regulator von Pseudomonas aeruginosa . In-vitro-Tests ergaben, dass C7X die Biofilmbildung, Pyocyanin-, Elastase- und Rhamnolipid-Produktion signifikant reduzierte, ohne das Wachstum zu beeinflussen . Dies deutet darauf hin, dass C7X in Zukunft als Breitband-Antiinfektivum entwickelt werden könnte .
Entzündungshemmende Eigenschaften
Catechin ist bekannt für seine vielversprechenden entzündungshemmenden Eigenschaften . Obwohl die spezifischen entzündungshemmenden Wirkungen von this compound nicht erwähnt werden, ist es plausibel, dass es aufgrund seiner strukturellen Ähnlichkeit mit Catechin ähnliche Eigenschaften aufweist.
Neuroprotektive Wirkungen
Catechin wurde nachweislich neuroprotektive Wirkungen haben . Angesichts der strukturellen Ähnlichkeit zwischen Catechin und this compound ist es möglich, dass this compound auch neuroprotektive Eigenschaften aufweist.
Antioxidative Aktivität
Catechin ist bekannt für seine antioxidativen Eigenschaften . Es ist plausibel, dass this compound aufgrund seiner strukturellen Ähnlichkeit mit Catechin auch antioxidative Aktivität aufweist.
Antibakterielle Eigenschaften
Catechin wurde nachweislich antibakterielle Eigenschaften haben . Angesichts der strukturellen Ähnlichkeit zwischen Catechin und this compound ist es möglich, dass this compound auch antibakterielle Eigenschaften aufweist.
Antikrebs Eigenschaften
Catechin wurde nachweislich Antikrebs Eigenschaften haben . Angesichts der strukturellen Ähnlichkeit zwischen Catechin und this compound ist es möglich, dass this compound auch Antikrebs Eigenschaften aufweist.
Antivirale Eigenschaften
Catechin ist bekannt für seine antiviralen Eigenschaften . Obwohl die spezifischen antiviralen Wirkungen von this compound nicht erwähnt werden, ist es plausibel, dass es aufgrund seiner strukturellen Ähnlichkeit mit Catechin ähnliche Eigenschaften aufweist.
Induktion von Apoptose
Catechin-7-O-Xylosid (C7Ox) wurde als Induktor von Apoptose in nicht-kleinzelligen Lungenkarzinomzellen identifiziert<a aria-label="3: 8. Induktion von Apoptose" data-citationid="5592d180-2e57-36a1-e20f-ca60d8a886bb-36" h="ID=SERP,5015.1" href="https://www.researchgate
Wirkmechanismus
Catechin 7-xyloside, also known as (+)-catechin 7-O-beta-D-xyloside or 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol, is a natural product belonging to the class of catechin polyphenols . This compound has been found to exhibit various biological activities, including antioxidant, antibacterial, and anticancer properties .
Target of Action
Catechin 7-xyloside has been found to interact with LasR , a LuxR-type quorum sensing regulator of Pseudomonas aeruginosa . Quorum sensing is a cell-cell communication mechanism that regulates biofilm formation and virulence factors in various bacteria, including P. aeruginosa .
Mode of Action
The compound interacts with its target, LasR, and significantly reduces biofilm formation, pyocyanin, elastase, and rhamnolipid production, without influencing bacterial growth . This interaction disrupts the quorum sensing mechanism, thereby attenuating the pathogenicity of the bacteria .
Biochemical Pathways
The compound’s interaction with LasR affects the quorum sensing pathway, leading to a decrease in biofilm formation and the production of virulence factors . Dihydroflavonol reductase (DFR) has been identified as the main regulatory element of the catechin biosynthesis pathway .
Result of Action
The result of Catechin 7-xyloside’s action is a significant reduction in biofilm formation and the production of virulence factors in P. aeruginosa, thereby reducing its pathogenicity . It has also been found to induce apoptosis via endoplasmic reticulum stress and mitochondrial dysfunction in human non-small cell lung carcinoma H1299 cells .
Action Environment
Catechin 7-xyloside is a white crystalline powder that is stable under acidic conditions and has low solubility in water . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability
Biochemische Analyse
Biochemical Properties
Catechin 7-xyloside is a natural antioxidant with potential health benefits, including antibacterial, antiviral, and anticancer properties .
Cellular Effects
Catechin 7-xyloside has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that catechin 7-xyloside might mediate ferroptosis on macrophages to exhibit a significant anti-inflammatory effect .
Molecular Mechanism
The molecular mechanism of catechin 7-xyloside is complex and involves interactions with various biomolecules. In vitro investigations have demonstrated that catechin 7-xyloside can interact with LasR, a P. aeruginosa LuxR-type quorum sensing regulator .
Temporal Effects in Laboratory Settings
The effects of catechin 7-xyloside can change over time in laboratory settings . For example, the accumulation of individual catechins increased during the daytime but decreased overnight, especially over the time period of 22:00−02:00 . This suggests that catechin 7-xyloside may have temporal effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of catechin 7-xyloside can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
Catechin 7-xyloside is involved in several metabolic pathways .
Transport and Distribution
The transport and distribution of catechin 7-xyloside within cells and tissues are complex processes . It is suggested that the stereochemistry of catechins significantly affects the efflux transport rather than the absorption transport in the Caco-2 monolayers .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol' involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the chromone derivative. The final step involves the deprotection of the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "D-glucose", "3,4-dihydroxybenzaldehyde", "3,5-dihydroxy-2H-chromen-2-one", "Pyridine", "Methanol", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "Dimethylformamide", "Triethylamine", "Methanesulfonic acid", "Tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on D-glucose using di-tert-butyl dicarbonate and triethylamine in dimethylformamide to obtain the protected sugar.", "Step 2: Protection of the hydroxyl groups on 3,4-dihydroxybenzaldehyde using acetic anhydride and pyridine to obtain the protected aldehyde.", "Step 3: Reduction of the protected aldehyde using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 4: Coupling of the protected sugar with the chromone derivative using methanesulfonic acid as a catalyst in tetrahydrofuran to obtain the protected compound.", "Step 5: Deprotection of the hydroxyl groups on the protected compound using hydrochloric acid and sodium hydroxide to obtain the desired compound." ] } | |
CAS-Nummer |
42830-48-8 |
Molekularformel |
C20H22O10 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2/t14-,15+,17-,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
UQKKDJWFQBNZBJ-MLYGIHNMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does catechin 7-xyloside interact with its target to produce downstream effects?
A: Research suggests that catechin 7-xyloside acts as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa. [] It exhibits this activity by interacting with LasR, a LuxR-type quorum sensing regulator. This interaction disrupts the QS system, leading to downstream effects like reduced biofilm formation and a decrease in virulence factors such as pyocyanin, elastase, and rhamnolipids. [] Microscale thermophoresis analysis confirmed this interaction with a dissociation constant (KD) of 933±369 nM. []
Q2: What is the structural characterization of catechin 7-xyloside?
A2: While the provided abstracts do not contain detailed spectroscopic data, we can glean some information:
Q3: What are the sources and potential applications of catechin 7-xyloside?
A: Catechin 7-xyloside has been identified in several plant species. The provided research highlights its presence in Inonotus obliquus [], Ulmus laevis [], and Spirea hypericifolia [].
Q4: What analytical methods are used to characterize and quantify catechin 7-xyloside?
A: One study employed High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify catechin 7-xyloside within a mixture of polyphenols extracted from Inonotus obliquus. [] This technique is commonly used for identification and quantification of various compounds, including natural products like flavonoids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




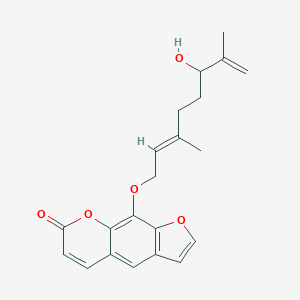
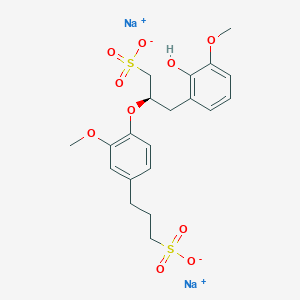


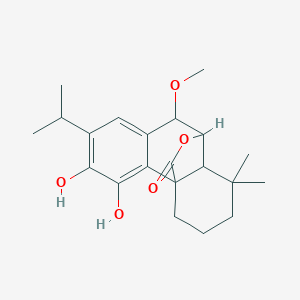
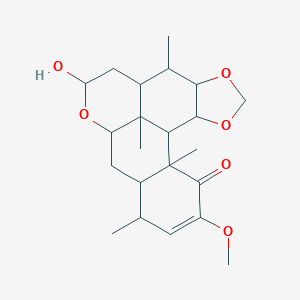
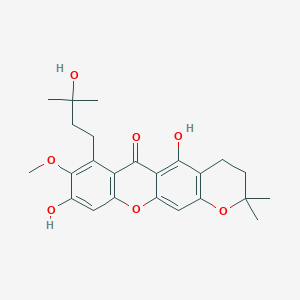

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)


